molecular formula C10H8N2O B8811302 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbonitrile

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbonitrile

Cat. No. B8811302
M. Wt: 172.18 g/mol
InChI Key: JZBGZPBJEWIENK-UHFFFAOYSA-N
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Patent
US09073929B2

Procedure details

To a stirred solution of 5-chloro-3,4-dihydroquinolin-2(1H)-one (143-4; 1.8 g, 0.0099 mol) and nickel bromide (2.15 g, 0.0099 mol) in N-methyl-2-pyrrolidone (10 mL) was added sodium cyanide (0.97 g, 0.0198 mol) portion wise at room temperature. Reaction mixture was heated at 200° C. for 10 min under microwave irradiation. The reaction mixture was diluted with water (50 mL) and extracted with ethyl acetate (2×100 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to obtain the title compound. MS (M−1): 171.2.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][C:6](=[O:12])[NH:7]2.[C-:13]#[N:14].[Na+]>CN1CCCC1=O.O.[Ni](Br)Br>[O:12]=[C:6]1[CH2:5][CH2:4][C:3]2[C:2]([C:13]#[N:14])=[CH:11][CH:10]=[CH:9][C:8]=2[NH:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=C2CCC(NC2=CC=C1)=O
Name
Quantity
0.97 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
Quantity
2.15 g
Type
catalyst
Smiles
[Ni](Br)Br
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
O=C1NC=2C=CC=C(C2CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.